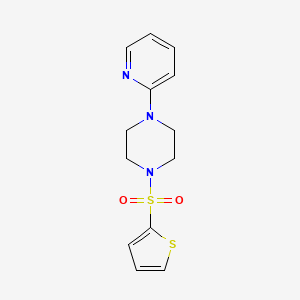
1-Pyridin-2-yl-4-thiophen-2-ylsulfonylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Pyridin-2-yl-4-thiophen-2-ylsulfonylpiperazine is a heterocyclic compound that combines a pyridine ring, a thiophene ring, and a piperazine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. The unique structure of this compound allows it to exhibit diverse chemical and biological properties.
Méthodes De Préparation
The synthesis of 1-Pyridin-2-yl-4-thiophen-2-ylsulfonylpiperazine typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Formation of the Piperazine Ring: Piperazine derivatives can be synthesized through various methods, including cyclization reactions and hydrogenation of appropriate precursors.
Coupling Reactions: The final step involves coupling the pyridine, thiophene, and piperazine rings.
Industrial production methods for this compound may involve optimizing these synthetic routes to achieve higher yields and purity, often using automated and scalable processes.
Analyse Des Réactions Chimiques
1-Pyridin-2-yl-4-thiophen-2-ylsulfonylpiperazine can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the rings are replaced by other nucleophiles.
Common reagents and conditions used in these reactions include palladium catalysts, hydrogen gas, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Pyridin-2-yl-4-thiophen-2-ylsulfonylpiperazine has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure allows it to interact with various biological targets, making it a potential candidate for drug development.
Material Science: The thiophene ring in the compound makes it suitable for use in organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Chemical Biology: The compound can be used as a probe to study biological pathways and molecular interactions due to its ability to bind to specific targets.
Mécanisme D'action
The mechanism of action of 1-Pyridin-2-yl-4-thiophen-2-ylsulfonylpiperazine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects .
Comparaison Avec Des Composés Similaires
1-Pyridin-2-yl-4-thiophen-2-ylsulfonylpiperazine can be compared with other similar compounds, such as:
Thiophene Derivatives: Compounds like suprofen and articaine, which also contain thiophene rings, exhibit similar pharmacological properties.
Piperazine Derivatives: Compounds like piperidinones and spiropiperidines, which contain piperazine rings, are used in various pharmaceutical applications.
The uniqueness of this compound lies in its combination of pyridine, thiophene, and piperazine rings, which allows it to exhibit a broader range of chemical and biological properties compared to compounds containing only one or two of these rings.
Propriétés
IUPAC Name |
1-pyridin-2-yl-4-thiophen-2-ylsulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S2/c17-20(18,13-5-3-11-19-13)16-9-7-15(8-10-16)12-4-1-2-6-14-12/h1-6,11H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEFSPLRLBPGJHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
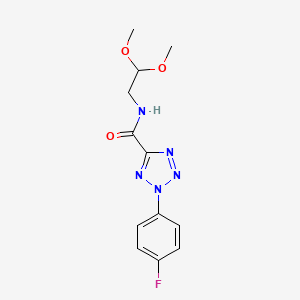
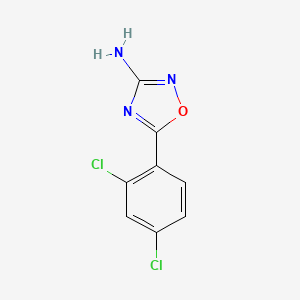

![3-[5-Methyl-2-(propan-2-yl)phenoxy]propanoic acid](/img/structure/B2470037.png)


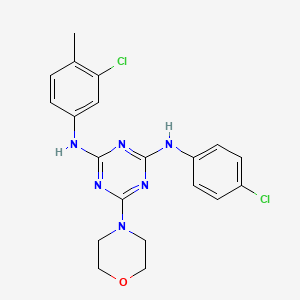
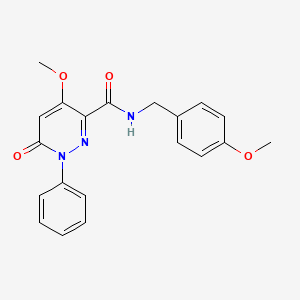

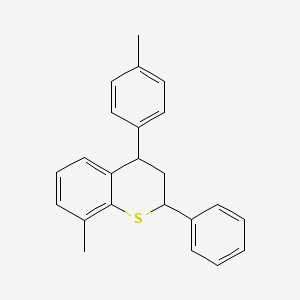
![N-(3-chloro-4-methylphenyl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide](/img/structure/B2470046.png)
![propyl 4-[(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate](/img/structure/B2470047.png)
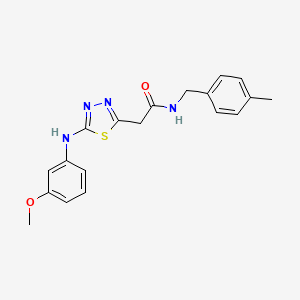
![4-Bromothieno[3,2-d]pyrimidine](/img/structure/B2470049.png)
